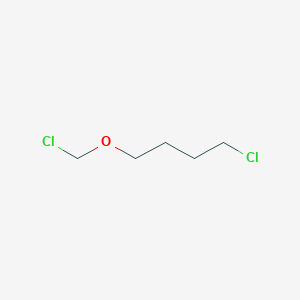![molecular formula C11H24N2O2 B6235684 tert-butyl N-[3-(propylamino)propyl]carbamate CAS No. 213327-33-4](/img/no-structure.png)
tert-butyl N-[3-(propylamino)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[3-(propylamino)propyl]carbamate (TBC) is a versatile molecule that has been used as a reagent in numerous scientific experiments and studies. It is a colorless, odorless, and relatively non-toxic organic compound. It has a wide range of uses in organic synthesis, and is also used as a catalyst in biochemical and physiological studies.
Mécanisme D'action
Tert-butyl N-[3-(propylamino)propyl]carbamate acts as a catalyst in biochemical and physiological processes. It helps to speed up the rate of reaction by lowering the activation energy required for the reaction to occur. It also helps to stabilize the intermediate products of the reaction, allowing them to be produced in larger quantities.
Biochemical and Physiological Effects
tert-butyl N-[3-(propylamino)propyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of enzyme-catalyzed reactions, and to increase the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-bacterial properties, and to possess antifungal and antiviral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of tert-butyl N-[3-(propylamino)propyl]carbamate in laboratory experiments has several advantages. It is relatively non-toxic and is easy to obtain and use. It is also relatively inexpensive and can be used in a wide range of experiments. The main limitation of tert-butyl N-[3-(propylamino)propyl]carbamate is that it is not very stable, and can degrade over time.
Orientations Futures
There are a number of potential future directions for the use of tert-butyl N-[3-(propylamino)propyl]carbamate. It could be used to develop new drugs and therapies, as well as new analytical techniques. It could also be used to study enzyme kinetics and to develop new catalysts. Additionally, it could be used to synthesize new organic compounds, and to study the biochemical and physiological effects of different compounds.
Méthodes De Synthèse
Tert-butyl N-[3-(propylamino)propyl]carbamate can be synthesized through a variety of methods, including the reaction of tert-butyl alcohol with 3-aminopropylamine and carbamic acid. This reaction is carried out in the presence of a catalyst, such as potassium carbonate, and produces a tert-butyl ester of 3-aminopropylamine. This ester can then be reacted with carbamic acid to form tert-butyl N-[3-(propylamino)propyl]carbamate.
Applications De Recherche Scientifique
Tert-butyl N-[3-(propylamino)propyl]carbamate is widely used in scientific research as a reagent and catalyst. It is used in the synthesis of organic compounds, in the study of biochemical and physiological processes, and in the development of new drugs and therapies. It is also used in the study of enzyme kinetics and the development of new analytical techniques.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[3-(propylamino)propyl]carbamate involves the reaction of tert-butyl carbamate with 3-bromopropylamine, followed by the addition of propylamine.", "Starting Materials": [ "tert-butyl carbamate", "3-bromopropylamine", "propylamine" ], "Reaction": [ "Step 1: tert-butyl carbamate is reacted with 3-bromopropylamine in the presence of a base such as potassium carbonate to form tert-butyl N-[3-(bromopropyl)propyl]carbamate.", "Step 2: The resulting product from step 1 is then reacted with propylamine in the presence of a catalyst such as palladium on carbon to form tert-butyl N-[3-(propylamino)propyl]carbamate." ] } | |
Numéro CAS |
213327-33-4 |
Nom du produit |
tert-butyl N-[3-(propylamino)propyl]carbamate |
Formule moléculaire |
C11H24N2O2 |
Poids moléculaire |
216.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



